3-(p-Tolyl)cyclopent-2-enone

概要

説明

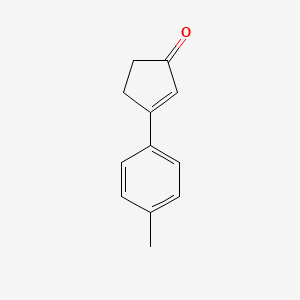

3-(p-Tolyl)cyclopent-2-enone is an organic compound with the molecular formula C12H12O It features a cyclopentenone ring substituted with a p-tolyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(p-Tolyl)cyclopent-2-enone involves the reaction of alkynyl malonate esters with arylboronic acids. This reaction is catalyzed by a chiral phosphinooxazoline/nickel complex, which facilitates the enantioselective desymmetrization of the malonate esters . Another method involves the Aza-Piancatelli rearrangement, where furan-2-yl(phenyl)methanol reacts with 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and catalysis can be applied to scale up the laboratory methods mentioned above. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

3-(p-Tolyl)cyclopent-2-enone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group or the enone moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

3-(p-Tolyl)cyclopent-2-enone has several applications in scientific research:

作用機序

The mechanism of action of 3-(p-Tolyl)cyclopent-2-enone and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.

類似化合物との比較

Similar Compounds

Cyclopent-2-enone: The parent compound, which lacks the p-tolyl group.

3-Ethyl-4-hydroxycyclopent-2-enone: A derivative with an ethyl group and a hydroxyl group.

3-Ethyl-4,5-dihydroxycyclopent-2-enone: A derivative with two hydroxyl groups.

3-(1-Hydroxyethyl)cyclopent-2-enone: A derivative with a hydroxyethyl group.

Uniqueness

3-(p-Tolyl)cyclopent-2-enone is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

生物活性

3-(p-Tolyl)cyclopent-2-enone, with the chemical formula CHO and a molecular weight of 172.227 g/mol, is a compound that has garnered interest due to its diverse biological activities. Its structure, featuring a cyclopentene ring substituted with a p-tolyl group, suggests potential interactions with various biological targets.

- IUPAC Name : 3-(4-methylphenyl)cyclopent-2-en-1-one

- CAS Number : 65564-87-6

-

Molecular Structure :

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have reported its activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antioxidant Activity

The compound has shown promising antioxidant properties , which are crucial in combating oxidative stress-related diseases. In vitro assays have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound exhibits anti-inflammatory effects . Experimental models have shown that it can reduce inflammation markers, which may be beneficial in treating inflammatory diseases .

Antitumor Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and proliferation .

Table: Summary of Biological Activities

| Biological Activity | Test Organisms/Models | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of growth |

| Antioxidant | DPPH assay | Free radical scavenging |

| Anti-inflammatory | Carrageenan-induced paw edema model | Reduction in inflammation markers |

| Antitumor | MCF-7 (breast cancer), HT-29 (colon cancer) | Induction of apoptosis |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.

- Cell Signaling Modulation : It appears to affect pathways related to cell survival, particularly in cancer cells, leading to apoptosis.

- Radical Scavenging : Its structure allows it to effectively neutralize free radicals, contributing to its antioxidant properties.

Current State of Research

The exploration of this compound is ongoing, with researchers investigating its potential applications in drug development. Its multifaceted biological activities make it a candidate for further studies aimed at understanding its pharmacological properties and therapeutic potential.

特性

IUPAC Name |

3-(4-methylphenyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWMYNWJWHZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。